1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-difluorobenzyl halides.
- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Attachment of the Dioxaborolane Moiety:
- The dioxaborolane group is typically introduced through a borylation reaction using pinacolborane (HBpin) in the presence of a palladium catalyst.
- Reaction conditions include the use of a base such as potassium tert-butoxide (KOtBu) and a ligand like triphenylphosphine (PPh3).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Core:
- Starting with a suitable diketone, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
- Reaction conditions often involve acidic or basic catalysts and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the difluorobenzyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (AcOH).
Reduction: Pd/C, hydrogen gas (H2), ethanol (EtOH).
Substitution: Aryl halides, Pd(PPh3)4, K2CO3, toluene.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced difluorobenzyl derivatives.
Substitution: Biaryl compounds from Suzuki-Miyaura coupling.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Participates in cross-coupling reactions to form biaryl compounds.
Biology:
- Potential use in the development of fluorinated pharmaceuticals due to the presence of the difluorobenzyl group, which can enhance metabolic stability and bioavailability.
Medicine:
- Investigated for its potential as a building block in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Industry:
- Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, such as kinases, to modulate their activity.
Pathways Involved: Inhibition of signaling pathways involved in disease progression, such as cancer cell proliferation.
Comparison with Similar Compounds
1-(2,4-Difluoro-benzyl)-3,5-dimethyl-1H-pyrazole: Lacks the dioxaborolane moiety, making it less versatile in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the difluorobenzyl group, which may reduce its biological activity.
Uniqueness:
- The combination of the difluorobenzyl group and the dioxaborolane moiety in 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole provides unique reactivity and potential biological activity, making it a valuable compound in both synthetic and medicinal chemistry.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-7-8-14(20)9-15(13)21/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFLZJECPKVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.